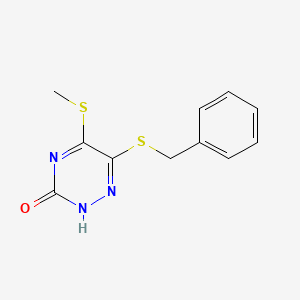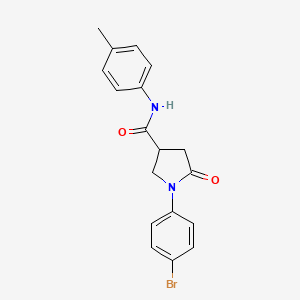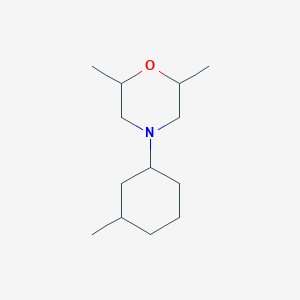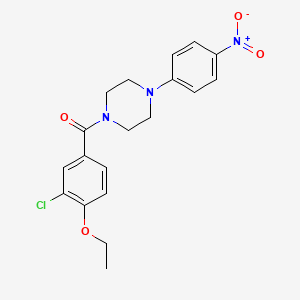![molecular formula C26H20N2O2S B5230607 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have promising anticancer properties and has been investigated for its ability to inhibit the growth of various cancer cell lines.
Aplicaciones Científicas De Investigación
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. This compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide involves the inhibition of the enzyme tubulin, which is involved in the formation of microtubules. Microtubules are essential for cell division, and the inhibition of tubulin by this compound leads to the disruption of microtubule formation and the inhibition of cell division. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit tubulin and induce apoptosis, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. This compound has also been shown to inhibit the activity of the enzyme protein kinase C, which is involved in cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide has a number of advantages for use in lab experiments. This compound has been extensively studied and has been found to be effective in inhibiting the growth of various cancer cell lines. In addition, this compound has a relatively low toxicity, making it a safe compound to use in lab experiments. However, there are some limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. In addition, this compound has a relatively low solubility, which can make it difficult to dissolve in certain solvents.
Direcciones Futuras
There are a number of future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide. One area of research could focus on the development of more effective synthesis methods for this compound. In addition, further research could be done to investigate the potential therapeutic applications of this compound in other diseases beyond cancer. Finally, research could be done to investigate the potential use of this compound in combination with other cancer therapies to improve treatment outcomes.
Métodos De Síntesis
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide can be synthesized through a multi-step process that involves the condensation of 2-methylphenylamine with 2-chloroacetyl chloride to form an intermediate. This intermediate is then reacted with 1,3-benzothiazole-2-thiol to form the desired product. The final step involves the reaction of this compound with 2-naphthol to form the final compound.
Propiedades
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2S/c1-17-10-11-20(26-28-22-8-4-5-9-24(22)31-26)15-23(17)27-25(29)16-30-21-13-12-18-6-2-3-7-19(18)14-21/h2-15H,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFYLJZOBJCBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)



![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
